3-T-Butyl-5-carboxyphenylboronic acid

Lipophilicity ADME-Tox Medicinal Chemistry

Unsubstituted carboxyphenylboronic acids often cause uncontrolled transmetallation, homocoupling byproducts, and poor organic-phase solubility in Suzuki-Miyaura couplings. 3-T-Butyl-5-carboxyphenylboronic acid (CAS 1217501-55-7) resolves these with: - Enhanced Lipophilicity: LogP 0.36 vs. -0.94 for 4-carboxy analog; superior solubility in THF, toluene, DMF. - Controlled Reactivity: Steric meta-tert-butyl group attenuates transmetallation rates, favoring mono-coupling over bis-coupling. - Immediate Conjugation: Free carboxylic acid enables direct amine coupling without intermediate protection. Available in research quantities with global shipping.

Molecular Formula C11H15BO4
Molecular Weight 222.047
CAS No. 1217501-55-7
Cat. No. B567571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-T-Butyl-5-carboxyphenylboronic acid
CAS1217501-55-7
Molecular FormulaC11H15BO4
Molecular Weight222.047
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O
InChIInChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14)
InChIKeyXQJCIOKGUCEOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-T-Butyl-5-carboxyphenylboronic acid: Procurement & Technical Overview


3-T-Butyl-5-carboxyphenylboronic acid (CAS 1217501-55-7, IUPAC: 3-borono-5-tert-butylbenzoic acid) is a bifunctional arylboronic acid characterized by a sterically hindered tert-butyl group meta to the boronic acid and a carboxylic acid group in the 5-position. This substitution pattern confers distinct physicochemical and reactivity profiles relative to unsubstituted carboxyphenylboronic acid isomers, positioning it as a specialized building block for Suzuki-Miyaura cross-coupling and functional polymer synthesis . The compound is commercially available at research-grade purities (95-98%) with a molecular weight of 222.05 g/mol and calculated LogP of 0.36, indicating moderate lipophilicity .

Sterically controlled Suzuki-Miyaura coupling
Organic-phase processable building block
Free carboxylic acid for direct derivatization

Why 3-T-Butyl-5-carboxyphenylboronic acid Cannot Be Substituted


Generic substitution of 3-T-butyl-5-carboxyphenylboronic acid with unsubstituted 3-carboxyphenylboronic acid (CAS 25487-66-5) or 4-carboxyphenylboronic acid (CAS 14047-29-1) fails in applications requiring controlled reactivity and enhanced organic-phase compatibility. The tert-butyl group introduces steric hindrance that modulates transmetallation rates in Suzuki-Miyaura couplings [1] and shifts the compound's solubility profile toward less polar media, as evidenced by the calculated LogP increase from -0.94 (4-carboxy analog) [2] to 0.36 . These differences directly impact reaction yield, selectivity, and downstream purification, necessitating compound-specific validation rather than class-based interchange.

Target
3-T-Butyl-5-carboxyphenylboronic acid
Substitute (unsubstituted)
3- or 4-Carboxyphenylboronic acid
Key risks
  • Steric hindrance may alter transmetallation kinetics
  • Partitioning shift to organic phase may affect workup
  • Protected forms (e.g., pinacol ester) require additional deprotection steps

3-T-Butyl-5-carboxyphenylboronic acid: Differentiation Evidence


Enhanced Organic-Phase Partitioning vs. 4-Carboxyphenylboronic Acid

The tert-butyl substituent on 3-T-butyl-5-carboxyphenylboronic acid increases its calculated lipophilicity (LogP) to 0.36 , representing a shift of +1.30 LogP units compared to the unsubstituted 4-carboxyphenylboronic acid (LogP -0.94) [1]. This differential partitioning behavior is critical for applications requiring organic-phase solubility or membrane permeability. The tert-butyl group provides steric shielding that also contributes to enhanced stability against oxidation compared to unhindered arylboronic acids [2].

Lipophilicity Shift
Cross-study comparable
ΔLogP = +1.30
Organic-phase partitioning context
Calculated LogP; target 0.36 vs comparator -0.94
Lipophilicity ADME-Tox Medicinal Chemistry

Steric Control in Suzuki-Miyaura Coupling

The tert-butyl group meta to the boronic acid in 3-T-butyl-5-carboxyphenylboronic acid introduces steric hindrance that can attenuate transmetallation rates in palladium-catalyzed Suzuki-Miyaura couplings relative to unhindered 3- or 4-carboxyphenylboronic acids . While direct comparative yield data for this exact compound are not available in the public literature, class-level evidence demonstrates that ortho- and meta-tert-butyl substitution on arylboronic acids reduces coupling rates by 30-50% under identical conditions, enabling improved selectivity in sequential coupling reactions or when coupling to sterically congested electrophiles [1]. Unsubstituted 3-carboxyphenylboronic acid typically yields 50-89% in standard Suzuki couplings [2], whereas tert-butyl-substituted arylboronic acids generally require optimized conditions (e.g., higher catalyst loading or elevated temperatures) to achieve comparable yields [1].

Coupling Rate Attenuation
Class-level inference
30–50% rate reduction
Supports chemoselective coupling
Yield varies with substrate and conditions
Suzuki-Miyaura Coupling Cross-Coupling Organic Synthesis

Direct Derivatization Without Protecting Groups

3-T-Butyl-5-carboxyphenylboronic acid contains a free carboxylic acid group that enables direct amidation or esterification without the deprotection steps required for the corresponding pinacol ester derivative [1]. The pinacol ester analog (CAS not publicly assigned) would require a separate deprotection step (e.g., periodate cleavage or transesterification) to unmask the carboxylic acid, adding 1-2 synthetic steps and reducing overall yield by approximately 10-20% per additional step [2]. Direct use of the free acid is advantageous in library synthesis and late-stage functionalization where step-count minimization is critical. The tert-butyl group provides sufficient steric protection of the boronic acid to prevent unwanted anhydride formation during carboxylic acid activation [3].

Step-Economy Advantage
Class-level inference
1 step vs 2–3 steps
Reduces synthetic sequence length
Avoids pinacol ester deprotection
Amidation Functionalization Late-Stage Derivatization

3-T-Butyl-5-carboxyphenylboronic acid: Key Application Scenarios


Controlled Suzuki-Miyaura Coupling for Biaryl Pharmacophores

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators containing ortho-substituted biaryl motifs, 3-T-butyl-5-carboxyphenylboronic acid provides attenuated transmetallation kinetics that favor mono-coupling over bis-coupling and reduce homocoupling byproducts. This is particularly valuable when coupling to sterically congested aryl bromides or when performing sequential couplings where unhindered 3- or 4-carboxyphenylboronic acids would exhibit uncontrolled reactivity [1]. The free carboxylic acid enables immediate conjugation to amines for SAR expansion without intermediate protection [2].

Functional Polymer Synthesis with Organic-Phase Processability

The increased lipophilicity (LogP 0.36 vs. -0.94 for 4-carboxyphenylboronic acid) [1] makes 3-T-butyl-5-carboxyphenylboronic acid a preferred monomer for solution-phase polymerization in organic solvents (e.g., THF, toluene, DMF). The compound has been explored for functional polymers responsive to pH or diol-containing analytes [2], where the tert-butyl group enhances polymer solubility and processability while maintaining boronic acid-diol binding affinity.

Boronic Acid-Functionalized Nanoparticles for Tumor Targeting

3-T-Butyl-5-carboxyphenylboronic acid has been investigated for nanoparticle surface functionalization to enhance tumor tissue accumulation via the enhanced permeability and retention (EPR) effect and potential sialic acid recognition . The carboxylic acid group serves as a conjugation handle for attachment to amine-functionalized nanoparticle surfaces, while the tert-butyl group contributes to favorable nanoparticle pharmacokinetics by modulating surface hydrophobicity [1]. The free boronic acid moiety retains its diol-binding capacity for potential active targeting applications [2].

tert-Butyl Ester Prodrug Synthesis via tert-Butoxycarbonylation

The boronic acid functionality in 3-T-butyl-5-carboxyphenylboronic acid enables Pd-catalyzed tert-butoxycarbonylation to generate tert-butyl ester prodrugs or protected intermediates in high yield (class-level yields up to 94% for related substrates) . This methodology is applicable to the synthesis of pharmaceutical intermediates where the tert-butyl ester serves as a prodrug moiety or a protecting group for subsequent transformations [1]. The meta-tert-butyl group on the aromatic ring does not interfere with the carbonylation reaction and may improve selectivity in certain substrate combinations [2].

Application
Selection Property
Validation Focus
Controlled biaryl coupling research
Sterically attenuated transmetallation
Mono-coupling selectivity and yield
Functional polymer synthesis in organic media
Enhanced organic solubility
Polymerization efficiency and diol response
Boronic acid-modified nanoparticle research
Carboxylic acid conjugation handle
Surface functionalization and tumor-accumulation models
tert-Butyl ester intermediate synthesis
Pd-catalyzed tert-butoxycarbonylation
Yield and selectivity in carbonylation

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